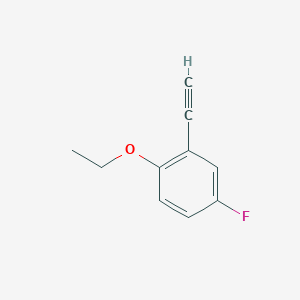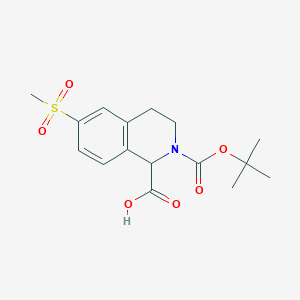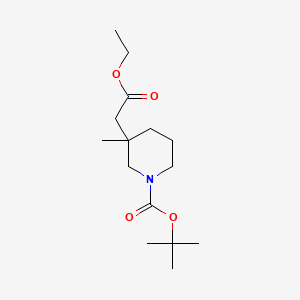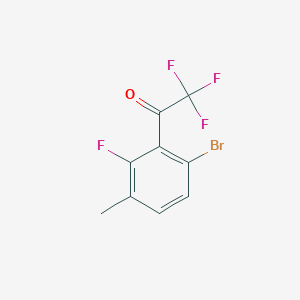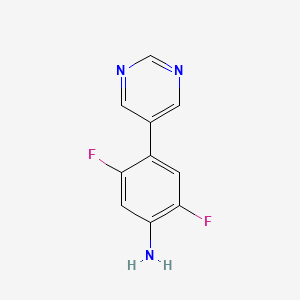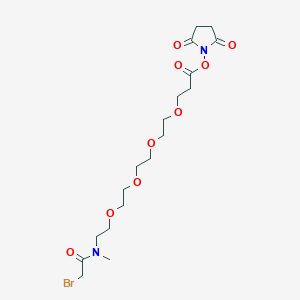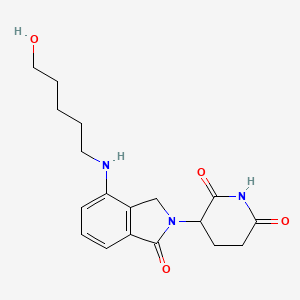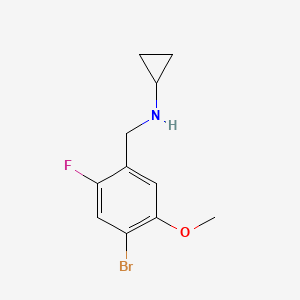
Fmoc-Cys(Trt)-O-DMP-4-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Cys(Trt)-O-DMP-4-OH is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is a derivative of cysteine, an amino acid that contains a thiol group, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and the trityl (Trt) group at the thiol side chain. This compound is essential for the synthesis of peptides containing cysteine residues, as it helps to prevent unwanted side reactions and degradation during the synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Trt)-O-DMP-4-OH typically involves the protection of the cysteine thiol group with the trityl group and the N-terminus with the Fmoc group. The reaction conditions often include the use of trifluoroacetic acid (TFA) for the removal of the trityl group and piperidine for the removal of the Fmoc group . The synthesis process requires careful control of reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, allowing for efficient and high-throughput production of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-Cys(Trt)-O-DMP-4-OH undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Trifluoroacetic acid (TFA): Used for the removal of the trityl group.
Piperidine: Used for the removal of the Fmoc group.
Dithiothreitol (DTT): Used as a reducing agent to break disulfide bonds.
Major Products Formed
The major products formed from these reactions include peptides with free thiol groups, disulfide-bonded peptides, and peptides with exposed amine groups ready for further functionalization .
Aplicaciones Científicas De Investigación
Fmoc-Cys(Trt)-O-DMP-4-OH has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Fmoc-Cys(Trt)-O-DMP-4-OH involves the protection of the cysteine thiol group and the N-terminus during peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amine group for further reactions. The trityl group is removed under acidic conditions, exposing the thiol group for disulfide bond formation or other reactions . This protection strategy prevents unwanted side reactions and degradation, ensuring the successful synthesis of the desired peptide .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Cys(Trt)-OH: A similar compound with the same protecting groups but without the additional modifications present in Fmoc-Cys(Trt)-O-DMP-4-OH.
Fmoc-Cys(Mmt)-OH: Another cysteine derivative with the methoxytrityl (Mmt) protecting group instead of the trityl group.
Fmoc-Cys(STmp)-OH: A cysteine derivative with the trimethoxyphenyl (STmp) protecting group.
Uniqueness
This compound is unique due to its specific combination of protecting groups and modifications, which provide enhanced stability and reactivity during peptide synthesis. This makes it particularly useful for the synthesis of complex peptides and proteins that require precise control over the reaction conditions .
Propiedades
Fórmula molecular |
C50H41NO5S |
|---|---|
Peso molecular |
767.9 g/mol |
Nombre IUPAC |
[(4-hydroxyphenyl)-phenylmethyl] (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate |
InChI |
InChI=1S/C50H41NO5S/c52-40-31-29-36(30-32-40)47(35-17-5-1-6-18-35)56-48(53)46(51-49(54)55-33-45-43-27-15-13-25-41(43)42-26-14-16-28-44(42)45)34-57-50(37-19-7-2-8-20-37,38-21-9-3-10-22-38)39-23-11-4-12-24-39/h1-32,45-47,52H,33-34H2,(H,51,54)/t46-,47?/m0/s1 |
Clave InChI |
GVUMENJDOHKFRB-XTCXTYGJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)OC(=O)[C@H](CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)OC(=O)C(CSC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3'-Chloro-3-fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B14767807.png)
